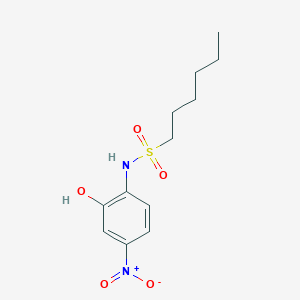![molecular formula C24H17BrN4O2S B3834112 4-bromo-N-[3-(1-naphthylamino)-2-quinoxalinyl]benzenesulfonamide](/img/structure/B3834112.png)
4-bromo-N-[3-(1-naphthylamino)-2-quinoxalinyl]benzenesulfonamide
Vue d'ensemble
Description
4-bromo-N-[3-(1-naphthylamino)-2-quinoxalinyl]benzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been extensively studied for its unique properties and mechanism of action, making it a promising candidate for further research.
Mécanisme D'action
The mechanism of action of 4-bromo-N-[3-(1-naphthylamino)-2-quinoxalinyl]benzenesulfonamide is complex and involves several pathways. The compound has been shown to inhibit the activity of various enzymes, including carbonic anhydrase and topoisomerase II, leading to cell death. Additionally, the compound has been shown to modulate the activity of G protein-coupled receptors, leading to the activation of various signaling pathways.
Biochemical and Physiological Effects:
4-bromo-N-[3-(1-naphthylamino)-2-quinoxalinyl]benzenesulfonamide has been shown to have various biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells, leading to cell death. Additionally, the compound has been shown to modulate the activity of various enzymes, leading to the inhibition of cell growth. The compound has also been shown to modulate the activity of G protein-coupled receptors, leading to the activation of various signaling pathways.
Avantages Et Limitations Des Expériences En Laboratoire
4-bromo-N-[3-(1-naphthylamino)-2-quinoxalinyl]benzenesulfonamide has several advantages and limitations for lab experiments. The compound has potent cytotoxic effects on cancer cells, making it a promising candidate for cancer therapy. Additionally, the compound has been shown to modulate the activity of G protein-coupled receptors, making it a potential candidate for the treatment of neurological disorders. However, the compound is complex to synthesize and requires expertise in organic chemistry. Additionally, the compound has limitations in terms of its solubility and stability, making it challenging to work with in lab experiments.
Orientations Futures
There are several future directions for research on 4-bromo-N-[3-(1-naphthylamino)-2-quinoxalinyl]benzenesulfonamide. One potential direction is the development of analogs of the compound with improved solubility and stability. Additionally, further research is needed to elucidate the mechanism of action of the compound and its potential applications in various fields, including cancer therapy and neuroscience. Finally, research is needed to explore the potential side effects of the compound and its safety profile in humans.
Conclusion:
In conclusion, 4-bromo-N-[3-(1-naphthylamino)-2-quinoxalinyl]benzenesulfonamide is a promising compound with potential applications in various fields, including cancer research and neuroscience. The compound has unique properties and a complex mechanism of action, making it a promising candidate for further research. However, further research is needed to elucidate the full potential of the compound and its safety profile in humans.
Applications De Recherche Scientifique
4-bromo-N-[3-(1-naphthylamino)-2-quinoxalinyl]benzenesulfonamide has been extensively studied for its potential applications in scientific research. This compound has shown promising results in various fields, including cancer research, neuroscience, and drug discovery. The compound has been shown to have potent cytotoxic effects on cancer cells, making it a promising candidate for cancer therapy. Additionally, the compound has been shown to modulate the activity of G protein-coupled receptors, making it a potential candidate for the treatment of neurological disorders.
Propriétés
IUPAC Name |
4-bromo-N-[3-(naphthalen-1-ylamino)quinoxalin-2-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17BrN4O2S/c25-17-12-14-18(15-13-17)32(30,31)29-24-23(27-21-9-3-4-10-22(21)28-24)26-20-11-5-7-16-6-1-2-8-19(16)20/h1-15H,(H,26,27)(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOFSWAQROOMZRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC3=NC4=CC=CC=C4N=C3NS(=O)(=O)C5=CC=C(C=C5)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17BrN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-[3-(naphthalen-1-ylamino)quinoxalin-2-yl]benzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 3,5-di-tert-butylbenzoate](/img/structure/B3834047.png)

![9H-fluoren-9-one [4-(4-nitrophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B3834057.png)
![N-(4-acetyl-5-{[(4-chlorophenyl)sulfonyl]methyl}-5-methyl-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B3834061.png)

![N-(2-methoxy-5-methylphenyl)-2-[5-(1-methyl-1H-pyrazol-4-yl)-4-phenyl-1H-imidazol-1-yl]acetamide](/img/structure/B3834089.png)
![4-[(3-{[(4-bromophenyl)sulfonyl]amino}-2-quinoxalinyl)amino]-2-hydroxybenzoic acid](/img/structure/B3834096.png)
![N-[4-({[3-(butylamino)-2-quinoxalinyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B3834101.png)
![1-benzyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B3834114.png)
![6-[({4-[(methoxycarbonyl)amino]phenyl}sulfonyl)amino]hexanoic acid](/img/structure/B3834122.png)

